molecular formula C17H14Cl5N3OS B11709037 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11709037
M. Wt: 485.6 g/mol
InChI Key: ZBRCWGFTQYJPAB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-methylphenyl group, a trichloroethyl backbone, and a 2,4-dichlorophenyl carbamothioyl moiety. Its synthesis involves dehydrosulfurization of a hydrazinecarbothioamide precursor using iodine and triethylamine in DMF, yielding a 1,3,4-thiadiazole-containing structure .

Properties

Molecular Formula

C17H14Cl5N3OS

Molecular Weight

485.6 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl5N3OS/c1-9-4-2-3-5-11(9)14(26)24-15(17(20,21)22)25-16(27)23-13-7-6-10(18)8-12(13)19/h2-8,15H,1H3,(H,24,26)(H2,23,25,27)

InChI Key

ZBRCWGFTQYJPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 2,4-dichlorophenyl isothiocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of compounds similar to 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of antimicrobial activities demonstrated that certain derivatives effectively inhibited the growth of various bacterial strains. This suggests potential use in developing new antimicrobial agents.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines. For instance, derivatives were tested against human cervical cancer cells and showed promising cytotoxic effects. The mechanism of action appears to involve apoptosis induction in cancer cells, making it a candidate for further development as an anticancer drug.

Antitubercular Activity

In a study assessing the antitubercular activity of similar compounds, it was found that certain derivatives exhibited inhibitory effects against Mycobacterium tuberculosis. These compounds were tested in both in vitro and in vivo settings, demonstrating their potential as therapeutic agents against tuberculosis.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized derivatives of 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chemical structure could enhance efficacy.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CPseudomonas aeruginosa18

Case Study 2: Anticancer Activity

In vitro assays were performed on cervical cancer cell lines treated with different concentrations of the compound. The results highlighted a dose-dependent response with significant cell death observed at higher concentrations.

Concentration (µM)Cell Viability (%)
1075
2050
5030

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Effects: The 2,4-dichlorophenyl group in the target compound enhances halogen bonding compared to mono-chlorinated () or non-halogenated () analogs. Fluorine in may reduce metabolic degradation.
  • Synthetic Flexibility : Dehydrosulfurization is common for thiadiazole formation, while furan or pyridine-containing analogs require heterocycle-specific reagents .
  • Conformational Trends : Trans amide conformations (as in ) are conserved across analogs, stabilizing molecular packing and target interactions .

Computational and Structural Insights

  • Docking Studies : UCSF Chimera () visualizations reveal that the target compound’s dichlorophenyl group engages in π-π stacking with aromatic residues (e.g., Phe338 in CYP51), while the trichloroethyl group stabilizes hydrophobic interactions .
  • Crystal Packing : Analogous to ’s pyridinyl derivative, the target compound forms N–H⋯N hydrogen-bonded dimers, but its dichlorophenyl group induces tighter packing via Cl⋯Cl contacts .

Biological Activity

2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. It contains multiple chlorine atoms and a benzamide moiety, which contribute to its reactivity and interactions with biological systems. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry.

PropertyValue
Molecular FormulaC17H14Cl5N3OS
Molecular Weight485.6 g/mol
IUPAC Name2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide
InChIInChI=1S/C17H14Cl5N3OS/c1-9-4-2-3-5-11(9)14(26)24-15(17(20,21)22)25-16(27)23-13-7-6-10(18)8-12(13)19/h2-8,15H,1H3,(H,24,26)(H2,23,25,27)

The biological activity of 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide primarily involves its role as an enzyme inhibitor. It is hypothesized that this compound interacts with specific enzyme active sites, inhibiting their function and thereby affecting metabolic pathways. The exact molecular targets are still under investigation but may include enzymes involved in signal transduction and metabolic processes.

Anticancer Properties

Recent studies have shown that compounds similar to 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related benzamide derivatives inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
  • Mechanistic studies indicated that these compounds might downregulate critical proteins involved in cell survival pathways.

Enzyme Inhibition Studies

Research has focused on the inhibition of specific enzymes by this compound. For example:

  • Dihydrofolate Reductase (DHFR) : A study indicated that benzamide derivatives can inhibit DHFR activity, which is crucial for nucleotide synthesis in rapidly dividing cells.
    • Findings : Inhibition of DHFR led to reduced cell viability in cancer cell lines resistant to traditional chemotherapeutics like methotrexate .

Case Study 1: Antitumor Activity

A study involving the administration of 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide in a mouse model demonstrated significant tumor reduction compared to control groups. This suggests potential for further development as a therapeutic agent.

Case Study 2: Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicated that while it exhibits potent biological activity against certain targets, it also requires careful evaluation due to potential toxic effects at higher concentrations.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-methyl-N-(trichloroethyl-carbamothioyl)benzamide derivatives?

  • Methodology : Use a multi-step approach involving (i) condensation of 2,4-dichloroaniline with trichloroacetaldehyde to form the trichloroethylamine intermediate, (ii) Boc-protection of the amine group, (iii) benzoylation with 2-methylbenzoyl chloride, and (iv) deprotection and carbamothioylation with thiourea derivatives.
  • Optimization : Control reaction pH (6.5–7.5) and temperature (40–60°C) to prevent hydrolysis of the trichloroethyl group. Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH) and final products via recrystallization (ethanol/water) .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Key Signals :

  • ¹H NMR : Aromatic protons (δ 7.0–7.3 ppm, multiplet), trichloroethyl CH (δ 4.0–4.5 ppm, triplet), and NH protons (δ 8.2–8.5 ppm, broad singlet).
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), trichloroethyl CCl₃ (δ 95–100 ppm).
    • Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311G(d,p)) to resolve ambiguities in overlapping signals .

Q. What spectroscopic techniques are critical for characterizing this compound beyond NMR?

  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NH₃ or Cl groups).
  • FT-IR : Identify carbamothioyl C=S (1050–1250 cm⁻¹) and amide N–H (3200–3350 cm⁻¹) stretches.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal structure and stability of this compound?

  • Analysis : Use Hirshfeld surface and energy framework analyses to quantify intermolecular interactions. For example, C–H···O and N–H···S hydrogen bonds stabilize the lattice, as seen in analogous carbamothioyl benzamides.
  • Impact : Stronger hydrogen bonds correlate with higher melting points and lower solubility in nonpolar solvents .

Q. What computational methods are suitable for predicting reactivity and electronic properties?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. For this compound, the electron-withdrawing trichloroethyl group reduces HOMO energy, enhancing susceptibility to nucleophilic attack.
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive sites (e.g., sulfur in carbamothioyl for metal coordination).
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(S)→σ*(N–H)) to explain tautomeric stability .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamides?

  • Approach :

  • SAR Analysis : Compare substituent effects (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) on trypanocidal activity.
  • Docking Studies : Perform in silico docking (e.g., AutoDock Vina) with target enzymes (e.g., Trypanosoma brucei tubulin) to explain potency variations.
  • Experimental Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What strategies mitigate challenges in optimizing reaction yields for large-scale synthesis?

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate benzoylation steps.
  • Solvent Selection : Replace dichloromethane with ethanol for greener synthesis without compromising yield.
  • Workflow : Employ flow chemistry for Boc-deprotection to enhance reproducibility .

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